Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C7H12N4O2. It consists of a pyrazole ring substituted with an ethyl group, a hydrazino group, and a carboxylate group. Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 184.20 g/mol
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate involves several steps. One common synthetic route is as follows:
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Hydrazinolysis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate: : Ethyl 3-methyl-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate to form the hydrazino derivative.
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Ethyl Esterification: : The hydrazino compound is then esterified with ethanol to yield this compound.
Industrial Production: Industrial-scale production methods typically involve optimization of reaction conditions, purification, and scalability. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactivity: Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur at the pyrazole ring.
- Other reagents specific to the desired reaction pathway.
Hydrazine hydrate: Used for hydrazinolysis.
Ethanol: Reacts with the hydrazino compound to form the ethyl ester.
Major Products: The major products depend on the specific reaction conditions. For example, hydrazinolysis yields this compound as the primary product.
Scientific Research Applications
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity.
Medicine: Studied for its pharmacological properties.
Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism by which Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Shares some structural features.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another related compound.
Biological Activity
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate (EHMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. The compound is characterized by a unique hydrazine functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of EHMP, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
EHMP has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of approximately 175.18 g/mol. It typically exists as a hydrochloride salt, enhancing its solubility and bioavailability in aqueous environments. The compound's structure includes a pyrazole ring, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that EHMP exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of EHMP have shown effectiveness against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Activity | Inhibition Zone (mm) |
---|---|---|
Escherichia coli | Moderate inhibition | 15 |
Staphylococcus aureus | Strong inhibition | 20 |
The antimicrobial activity was assessed using the disc diffusion method, with results showing promising potential for further development as an antibacterial agent .
Anticancer Activity
EHMP has been evaluated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cells, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC₅₀ values indicate effective growth inhibition:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 4.98 | Induction of apoptosis via caspase activation |
HepG2 | 7.84 | Microtubule destabilization |
In vitro studies have shown that EHMP can cause morphological changes in cancer cells and enhance caspase-3 activity, confirming its role as an apoptosis-inducing agent .
Other Biological Activities
In addition to antimicrobial and anticancer effects, EHMP has shown potential in other therapeutic areas:
- Antioxidant Activity : EHMP exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Activity : Compounds related to EHMP have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in managing inflammatory conditions .
Case Studies and Research Findings
A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including EHMP. The findings emphasized the importance of structural modifications in enhancing biological activity:
- Synthesis Method : The synthesis typically involves reacting thiocarbohydrazide with ethyl 2-chloroacetoacetate under controlled conditions to yield high-purity products.
- Molecular Docking Studies : Computational studies have indicated favorable interactions between EHMP and several biological targets, supporting its potential as a lead compound in drug discovery .
Properties
CAS No. |
31697-11-7 |
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Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-3-13-7(12)5-4(2)10-11-6(5)9-8/h3,8H2,1-2H3,(H2,9,10,11) |
InChI Key |
VLINEBUOHOGPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NN)C |
Origin of Product |
United States |
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